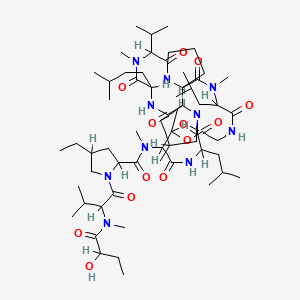
dihydromycoplanecinA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DihydromycoplanecinA is a novel antimycobacterial antibiotic derived from the bacterium Actinoplanes awajinensis subspmycoplanecinus . This compound has garnered significant attention due to its potent activity against various mycobacterial strains, making it a promising candidate for the treatment of tuberculosis and other mycobacterial infections.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dihydromycoplanecinA involves several key steps, starting with the fermentation of Actinoplanes awajinensis subsp. mycoplanecinus. The fermentation broth is then subjected to solvent extraction, followed by chromatographic purification to isolate the compound . Specific reaction conditions, such as temperature, pH, and nutrient composition, are optimized to maximize the yield of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes. These processes are designed to be cost-effective and scalable, ensuring a consistent supply of the compound for clinical and research applications. Advanced bioreactors and fermentation technologies are employed to maintain optimal growth conditions for the producing microorganism .
化学反应分析
Types of Reactions
DihydromycoplanecinA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of hydroxylated derivatives.
Reduction: This reaction involves the gain of electrons or hydrogen, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound. These derivatives often exhibit varying degrees of biological activity, providing valuable insights into the structure-activity relationships of the compound .
科学研究应用
DihydromycoplanecinA has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable tool for studying the chemical properties and reactivity of antimycobacterial compounds.
Biology: It is used to investigate the mechanisms of action and resistance in mycobacteria, contributing to the development of new therapeutic strategies.
Medicine: It holds potential as a therapeutic agent for the treatment of tuberculosis and other mycobacterial infections.
Industry: It is explored for its potential use in the development of new antibiotics and antimicrobial agents.
作用机制
The mechanism of action of dihydromycoplanecinA involves the inhibition of key enzymes and pathways essential for mycobacterial survival. It targets the cell wall synthesis machinery, leading to the disruption of cell wall integrity and ultimately causing cell death. Additionally, it interferes with nucleic acid synthesis, further compromising the viability of mycobacteria .
相似化合物的比较
Similar Compounds
Similar compounds to dihydromycoplanecinA include other antimycobacterial agents such as:
- Isoniazid
- Rifampicin
- Ethambutol
- Pyrazinamide
Uniqueness
This compound stands out due to its unique structural features and potent activity against drug-resistant mycobacterial strains. Unlike some of the traditional antimycobacterial agents, this compound exhibits a broader spectrum of activity and a lower propensity for inducing resistance .
属性
分子式 |
C61H104N10O13 |
|---|---|
分子量 |
1185.5 g/mol |
IUPAC 名称 |
4-ethyl-1-[2-[2-hydroxybutanoyl(methyl)amino]-3-methylbutanoyl]-N-methyl-N-[4,11,19,26-tetramethyl-6-(3-methylbutyl)-15,25-bis(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C61H104N10O13/c1-19-40-29-46(71(32-40)61(83)50(37(11)12)67(17)59(81)47(72)20-2)58(80)68(18)51-39(14)84-48(73)30-62-52(74)44(27-35(7)8)65(15)57(79)43-22-21-25-69(43)60(82)49(36(9)10)66(16)55(77)41(24-23-33(3)4)63-53(75)45-28-38(13)31-70(45)56(78)42(26-34(5)6)64-54(51)76/h33-47,49-51,72H,19-32H2,1-18H3,(H,62,74)(H,63,75)(H,64,76) |
InChI 键 |
FKXYYGSDGSWQIM-UHFFFAOYSA-N |
规范 SMILES |
CCC1CC(N(C1)C(=O)C(C(C)C)N(C)C(=O)C(CC)O)C(=O)N(C)C2C(OC(=O)CNC(=O)C(N(C(=O)C3CCCN3C(=O)C(N(C(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(C)C)C)CCC(C)C)C)C(C)C)C)CC(C)C)C |
同义词 |
dihydromycoplanecin A |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


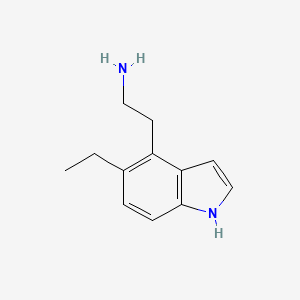


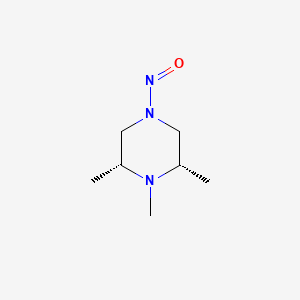

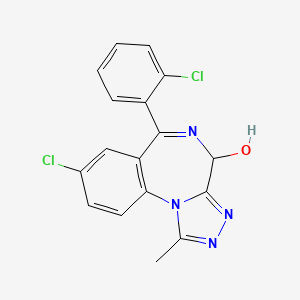
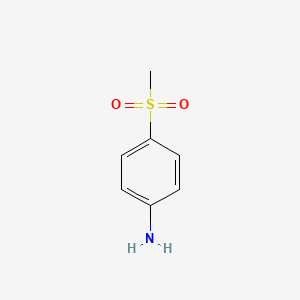
![5-[(Z)-2-[(2S,3S)-3-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]benzene-1,3-diol](/img/structure/B1202215.png)
![6-ethyl-3-[[[1-(2-furanylmethyl)-5-tetrazolyl]methyl-(phenylmethyl)amino]methyl]-1H-quinolin-2-one](/img/structure/B1202216.png)
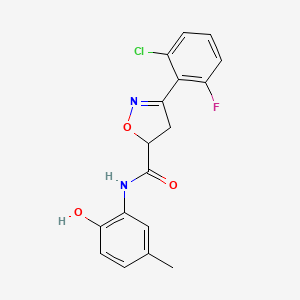
![6-amino-4-[4-(2-amino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylic acid methyl ester](/img/structure/B1202218.png)
![1-[1-[[1-[(4-Methylphenyl)methyl]-5-tetrazolyl]methyl]-4-piperidinyl]-5-(trifluoromethyl)benzotriazole](/img/structure/B1202220.png)
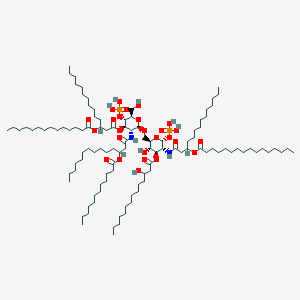
![5-[[4-(Diethylamino)anilino]methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1202223.png)
